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Compound of Interest

Compound Name: 4-Ethylbenzoic acid

Cat. No.: B181625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

laboratory-scale synthesis of 4-Ethylbenzoic acid, a valuable intermediate in the synthesis of

pharmaceuticals, agrochemicals, and liquid crystals. Two common and reliable synthetic routes

are presented: the Grignard reaction of 4-ethylbromobenzene and the Jones oxidation of 4-

ethylbenzyl alcohol.

Data Presentation
Physicochemical and spectroscopic data for 4-Ethylbenzoic acid are summarized in the table

below for easy reference and comparison.
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Parameter Value

Molecular Formula C₉H₁₀O₂

Molecular Weight 150.17 g/mol

Appearance White to off-white crystalline solid

Melting Point 112-114 °C[1]

¹H NMR (CDCl₃, 400 MHz)

δ 1.28 (t, J=7.6 Hz, 3H, -CH₃), 2.73 (q, J=7.6

Hz, 2H, -CH₂-), 7.29 (d, J=8.0 Hz, 2H, Ar-H),

8.04 (d, J=8.0 Hz, 2H, Ar-H), 11.5 (br s, 1H, -

COOH)

¹³C NMR (CDCl₃, 100 MHz)

δ 15.2 (-CH₃), 29.1 (-CH₂-), 127.8 (Ar-C), 129.2

(Ar-C), 130.4 (Ar-C), 149.8 (Ar-C), 172.4 (-

COOH)

IR (KBr, cm⁻¹)
3300-2500 (O-H, broad), 2970 (C-H), 1685

(C=O), 1610, 1420, 1310, 930

Experimental Protocols
Two distinct and effective methods for the preparation of 4-Ethylbenzoic acid are detailed

below.

Method 1: Synthesis via Grignard Reaction
This protocol outlines the synthesis of 4-Ethylbenzoic acid from 4-ethylbromobenzene via a

Grignard reagent, followed by carboxylation with carbon dioxide (dry ice). This method is a

classic and versatile C-C bond-forming reaction.[2][3]

Experimental Workflow: Grignard Reaction
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Workflow for Grignard Synthesis of 4-Ethylbenzoic Acid
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Caption: Workflow for the Grignard synthesis of 4-Ethylbenzoic acid.

Protocol: Grignard Synthesis of 4-Ethylbenzoic Acid
Materials:

4-ethylbromobenzene (1.0 eq)

Magnesium turnings (1.2 eq)
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Anhydrous diethyl ether

Dry ice (solid CO₂)

6 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Hexanes

Ethyl acetate

Equipment:

Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

Magnetic stirrer and stir bar

Heating mantle

Ice bath

Separatory funnel

Büchner funnel and filter flask

Rotary evaporator

Procedure:

Grignard Reagent Formation:

Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

To the three-necked flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.
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In the dropping funnel, prepare a solution of 4-ethylbromobenzene (1.0 eq) in anhydrous

diethyl ether.

Add a small portion of the 4-ethylbromobenzene solution to the magnesium turnings. The

reaction should initiate, as indicated by gentle reflux and the disappearance of the iodine

color. If the reaction does not start, gentle heating may be applied.

Once the reaction has started, add the remaining 4-ethylbromobenzene solution dropwise

at a rate that maintains a steady reflux.

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure

complete formation of the Grignard reagent.

Carboxylation:

Cool the Grignard reagent solution to room temperature.

In a separate beaker, place an excess of crushed dry ice.

Slowly pour the Grignard solution onto the dry ice with gentle stirring. A vigorous reaction

will occur.

Allow the mixture to stand until the excess dry ice has sublimed and the mixture has

reached room temperature.

Work-up and Isolation:

Slowly add 6 M HCl to the reaction mixture with stirring until the aqueous layer is acidic

(test with pH paper) and all solids have dissolved.

Transfer the mixture to a separatory funnel.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced

pressure using a rotary evaporator.
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Purification:

Recrystallize the crude product from a mixture of hexanes and ethyl acetate to yield pure

4-Ethylbenzoic acid as a white crystalline solid.

Dry the crystals under vacuum.

Expected Yield: 70-85%

Method 2: Synthesis via Jones Oxidation
This protocol describes the oxidation of 4-ethylbenzyl alcohol to 4-Ethylbenzoic acid using

Jones reagent (a solution of chromium trioxide in sulfuric acid and water). This is a powerful

and efficient method for the oxidation of primary benzylic alcohols to carboxylic acids.[4][5]

Experimental Workflow: Jones Oxidation
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Workflow for Jones Oxidation of 4-Ethylbenzyl Alcohol
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Caption: Workflow for the Jones oxidation of 4-ethylbenzyl alcohol.

Protocol: Jones Oxidation of 4-Ethylbenzoic Acid
Materials:
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4-ethylbenzyl alcohol (1.0 eq)

Chromium trioxide (CrO₃)

Concentrated sulfuric acid (H₂SO₄)

Acetone

Isopropanol

Diethyl ether

Saturated sodium bicarbonate solution (NaHCO₃)

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

Round-bottom flask with a magnetic stir bar and dropping funnel

Ice bath

Separatory funnel

Büchner funnel and filter flask

Rotary evaporator

Procedure:

Preparation of Jones Reagent:

Caution: Chromium trioxide is highly toxic and a strong oxidant. Handle with appropriate

personal protective equipment in a fume hood.

In a beaker, dissolve chromium trioxide (2.0 eq) in water.
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Carefully and slowly add concentrated sulfuric acid to the chromium trioxide solution while

cooling in an ice bath.

Oxidation:

In a round-bottom flask, dissolve 4-ethylbenzyl alcohol (1.0 eq) in acetone.

Cool the solution in an ice bath.

Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred

solution of the alcohol. The temperature should be maintained below 20 °C. A color

change from orange-red to green should be observed.

Continue adding the reagent until the orange-red color persists, indicating that the

oxidation is complete.

After the addition is complete, remove the ice bath and stir the reaction mixture at room

temperature for 2 hours.

Work-up and Isolation:

Quench the reaction by the dropwise addition of isopropanol until the orange color

disappears and a green precipitate forms.

Remove the acetone under reduced pressure.

Add water to the residue and transfer the mixture to a separatory funnel.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under

reduced pressure.

Purification:
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or

hexanes/ethyl acetate) to obtain pure 4-Ethylbenzoic acid.

Dry the crystals under vacuum.

Expected Yield: 85-95%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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